molecular formula C14H23N5O3S B12162792 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one

Cat. No.: B12162792
M. Wt: 341.43 g/mol
InChI Key: WYDHLLWSTGZTDZ-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, an amino group, and a piperazine ring with a methylsulfonyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic conditions.

    Substitution with dimethyl groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the amino group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Formation of the piperazine ring: The piperazine ring is synthesized through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Introduction of the methylsulfonyl group: The methylsulfonyl group is added via sulfonation reactions using reagents like methylsulfonyl chloride.

    Final coupling reaction: The final step involves coupling the pyrimidine and piperazine derivatives under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-ol: Similar structure with a hydroxyl group instead of a ketone group.

    3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-2-one: Similar structure with a different position of the ketone group.

Uniqueness

The uniqueness of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H23N5O3S

Molecular Weight

341.43 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C14H23N5O3S/c1-11-10-12(2)17-14(16-11)15-5-4-13(20)18-6-8-19(9-7-18)23(3,21)22/h10H,4-9H2,1-3H3,(H,15,16,17)

InChI Key

WYDHLLWSTGZTDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)S(=O)(=O)C)C

Origin of Product

United States

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